methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a pyrrole moiety, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.
Coupling with Thiophene: The pyrrole derivative is then coupled with a thiophene carboxylate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a thiophene ring.
Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-2-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.
Properties
IUPAC Name |
methyl 5-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-7-6-10(16-11)12(14)15-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSNVAPCYVBPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(S2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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